(3-Benzylphenyl)methanamine

Catalog No.
S3345270
CAS No.
74672-16-5
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Benzylphenyl)methanamine

CAS Number

74672-16-5

Product Name

(3-Benzylphenyl)methanamine

IUPAC Name

(3-benzylphenyl)methanamine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11,15H2

InChI Key

UWRXJUJOIDODNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)CN

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)CN

(3-Benzylphenyl)methanamine is an organic compound characterized by its structural formula, which consists of a benzyl group attached to a phenyl ring and an amine functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of both the benzyl and phenyl moieties contributes to its unique chemical properties, making it a subject of interest in various

, including:

  • Alkylation Reactions: The amine group can act as a nucleophile, allowing for alkylation with various electrophiles.
  • Acylation Reactions: The amine can react with acyl chlorides to form amides.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis.

One specific reaction involves its interaction with diethyl phosphite, leading to the formation of aminophosphonates under controlled conditions, showcasing its versatility in synthetic chemistry .

Research indicates that (3-Benzylphenyl)methanamine may exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown potential antimicrobial effects, making (3-Benzylphenyl)methanamine a candidate for further investigation in this area.
  • Cytotoxicity: Some derivatives of benzylamines have been studied for their cytotoxic effects on cancer cell lines, suggesting that (3-Benzylphenyl)methanamine could also have therapeutic potential.

The exact biological mechanisms remain to be fully elucidated, warranting further studies to explore its pharmacological properties.

Several methods exist for synthesizing (3-Benzylphenyl)methanamine:

  • Reductive Amination: This method involves the reaction of a suitable aldehyde or ketone with ammonia or an amine in the presence of reducing agents.
  • Benzylamine Derivation: Starting from benzylamine, it can be synthesized through the reaction with appropriate phenolic compounds under acidic or basic conditions.
  • Three-Component Reactions: Utilizing benzylamines along with other reagents like diethyl phosphite can yield (3-Benzylphenyl)methanamine through carefully controlled reaction conditions .

(3-Benzylphenyl)methanamine has several potential applications:

  • Pharmaceuticals: Its structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: It may serve as a precursor for agrochemicals due to its reactivity and biological activity.
  • Material Science: The compound can be used in the development of new materials, particularly those requiring specific chemical functionalities.

Interaction studies of (3-Benzylphenyl)methanamine with biological targets are crucial for understanding its efficacy as a drug candidate. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy. Further research is needed to characterize these interactions comprehensively.

Several compounds share structural similarities with (3-Benzylphenyl)methanamine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
BenzylamineSimple amine structureCommon precursor in organic synthesis
1-PhenylethylamineMethylated derivative of benzylamineChiral; exhibits stereoisomerism
N-MethylbenzamideAmide derivative of benzylamineExhibits different reactivity patterns
3-(Benzyloxy)phenolHydroxy derivativePotentially different biological activity

(3-Benzylphenyl)methanamine stands out due to its dual aromatic system and amine functionality, which allows for diverse reactivity not fully exhibited by simpler derivatives.

XLogP3

2.7

Wikipedia

1-(3-Benzylphenyl)methanamine

Dates

Modify: 2023-07-26

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